molecular formula C19H14F3N5O B3605624 6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3605624
M. Wt: 385.3 g/mol
InChI Key: ZWEWASRDQKPJOR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran and a triazine moiety. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings . Triazines are a class of nitrogen-containing heterocycles . The “3-methyl-1-benzofuran-2-yl” part suggests a benzofuran ring with a methyl group attached to the 3rd carbon. The “N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine” part suggests a triazine ring with two amine groups at the 2nd and 4th positions and a phenyl ring with a trifluoromethyl group at the 3rd position attached to the nitrogen of the triazine ring.

Future Directions

The study of benzofuran and triazine derivatives is an active area of research due to their potential biological activities . This compound, with its combination of these moieties, could be of interest in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O/c1-10-13-7-2-3-8-14(13)28-15(10)16-25-17(23)27-18(26-16)24-12-6-4-5-11(9-12)19(20,21)22/h2-9H,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEWASRDQKPJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

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